
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2408936-09-2 . It has a molecular weight of 199.68 . This compound is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be employed in drug synthesis, organic chemistry studies, and pharmaceutical research.
Molecular Structure Analysis
The IUPAC Name for this compound is (2R,3R)-2-phenylpyrrolidin-3-ol hydrochloride . The InChI Code for this compound is 1S/C10H13NO.ClH/c12-9-6-7-11-10 (9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.Scientific Research Applications
Pharmacological Profiles
The compound's active form, R-96544, has been identified as a potent 5-HT2A receptor antagonist, showing concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. This research suggests its potential as a novel agent for antiplatelet therapy (Ogawa et al., 2002).
Novel Synthesis Methods
Innovative methods have been developed for the preparation of related compounds, such as (R)-Phenotropil, a derivative of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride. These methods involve complex chemical processes, demonstrating the compound's relevance in synthetic chemistry (Vorona et al., 2012).
Optical Resolution Techniques
Research has been conducted on the optical resolution of similar compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, utilizing techniques like replacing and preferential crystallization. This emphasizes the compound's significance in stereochemistry and optical isomer separation (Shiraiwa et al., 2006).
Involvement in Experimental Pancreatitis
Studies indicate that the compound's metabolites, like R-96544, could play a role in inhibiting the progression of both acute and chronic pancreatitis. This research opens pathways for its potential therapeutic applications in pancreatitis treatment (Ogawa et al., 2005).
Role in Stereodivergent Syntheses
The compound has been utilized in the stereodivergent syntheses of anisomycin derivatives, showcasing its versatility in the creation of various biologically active molecules (Kim et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSXAHOOPVDRG-DHTOPLTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

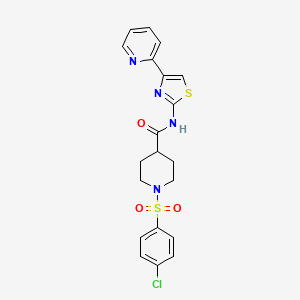
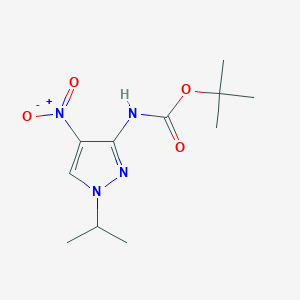
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
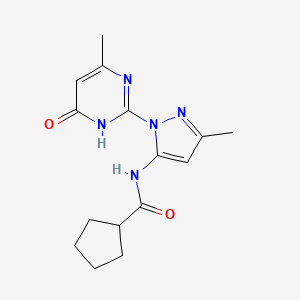
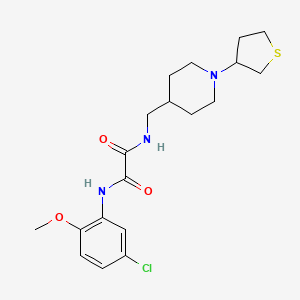

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)
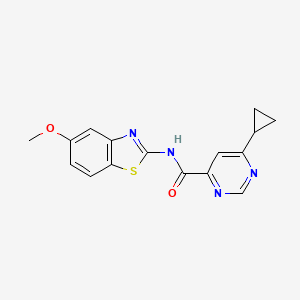
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
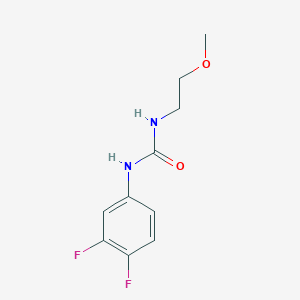
![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)